1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Descripción
Propiedades
Fórmula molecular |
C19H18N4OS |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H18N4OS/c1-22-13-20-21-19(22)25-12-18(24)23-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)23/h2-9,13H,10-12H2,1H3 |
Clave InChI |
RSAAXDDNBZYQAY-UHFFFAOYSA-N |
SMILES |
CN1C=NN=C1SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
SMILES canónico |
CN1C=NN=C1SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Origen del producto |
United States |
Actividad Biológica
The compound 1-(5,6-Dihydrobenzo[b] benzazepin-11-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone (commonly referred to as DBBTE) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DBBTE, including synthesis methods, pharmacological effects, and case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
DBBTE is characterized by the following structural formula:
- Molecular Formula : C₁₈H₁₈N₂OS
- Molecular Weight : 306.41 g/mol
- IUPAC Name : 1-(5,6-Dihydrobenzo[b] benzazepin-11-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
The compound consists of a benzazepine core linked to a triazole moiety via a sulfanyl group, which is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that DBBTE exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 32 µg/mL, suggesting moderate antibacterial potency.
Anticancer Properties
DBBTE has also been evaluated for its anticancer activity. In a study conducted on human cancer cell lines (e.g., HeLa and MCF-7), DBBTE showed promising results with IC50 values of approximately 10 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
In preclinical models of inflammation, DBBTE demonstrated significant anti-inflammatory effects. It inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's anti-inflammatory activity was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesis and Screening
A notable study focused on the synthesis of DBBTE through a multicomponent reaction involving benzazepine derivatives and triazole precursors. The synthesized compound was subjected to a battery of biological screenings that confirmed its diverse activity profile (Table 1).
| Activity Type | Tested Concentration | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | 16–32 µg/mL | MIC | |
| Anticancer (HeLa) | 10 µM | IC50 | |
| Anti-inflammatory | 10 µM | Cytokine inhibition |
Mechanistic Insights
The biological mechanisms underlying the activity of DBBTE have been investigated using molecular docking studies and biochemical assays. These studies suggest that DBBTE interacts with key enzymes involved in cancer cell proliferation and inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Comparación Con Compuestos Similares
Structural Comparisons
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
- The target compound’s benzazepine core distinguishes it from analogs with simpler aromatic systems (e.g., benzene in or dihydrobenzodioxin in ).
- The 4-methyl substituent on the triazole is a simpler modification compared to bulkier groups (e.g., phenylsulfonyl in or ethoxybenzyl in ), which may influence solubility and target binding .
- The sulfanyl-ethanone bridge is a common feature across analogs, likely contributing to metabolic stability and hydrogen-bonding interactions .
Physicochemical Properties
- Target Compound: Limited experimental data are available, but computational methods (e.g., DFT/B3LYP as in ) could predict properties like dipole moment, HOMO-LUMO gap, and solubility. The benzazepine core may enhance lipophilicity compared to benzene-based analogs .
- Analog from : Exhibits a monoclinic crystal structure (space group $ P2_1/n $) with weak C–H···N hydrogen bonds. DFT calculations show a HOMO-LUMO gap of ~4.5 eV, indicative of moderate stability .
- Analog from : Higher molecular weight (517.6 g/mol) due to methoxy and ethoxy substituents, likely reducing aqueous solubility compared to the target compound .
Pharmacological Potential
While direct biological data for the target compound are lacking, insights can be inferred from analogs:
- Triazole Derivatives: Known for antimicrobial, antiviral, and anti-inflammatory activities . The sulfanyl group may enhance metal-binding capacity, relevant in chemosensor applications .
Métodos De Preparación
Cyclization Strategies for Benzazepine Formation
The benzazepine core is typically synthesized via intramolecular cyclization. A common approach involves:
-
Friedel-Crafts Acylation : Reacting a biphenyl derivative with chloroacetyl chloride in the presence of Lewis acids like AlCl₃ to form a ketone intermediate.
-
Reductive Amination : Reducing the ketone to an amine using NaBH₄ or LiAlH₄, followed by cyclization under acidic conditions to form the azepine ring.
Example Protocol :
-
Starting Material : 2-(Biphenyl-2-yl)acetic acid.
-
Step 1 : Chloroacetylation with chloroacetyl chloride (AlCl₃, CH₂Cl₂, 0–5°C, 2 h).
-
Step 2 : Reduction with NaBH₄ in ethanol (reflux, 6 h).
-
Step 3 : Cyclization via H₂SO₄ (conc., 100°C, 4 h).
Preparation of 4-Methyl-1,2,4-triazole-3-thiol
Diazotization and Cyclization
The patent US9051282B2 outlines a method for synthesizing triazoles using CO₂-mediated diazotization. Adapting this protocol:
-
Starting Material : 4-Methyl-3-thiosemicarbazide.
-
Diazotization : Treatment with NaNO₂ under CO₂ atmosphere (1 atm, 65°C, 16 h) to form the triazole-thiol.
Reaction Conditions :
-
Solvent : Water.
-
Catalyst : CO₂ bubbled into the reaction mixture.
Coupling of Fragments A and B
Thioether Formation via Nucleophilic Substitution
The ethanone linker in Fragment A is functionalized with a leaving group (e.g., bromine) to enable reaction with the triazole-thiol (Fragment B):
-
Bromination : Treating 5,6-dihydrobenzo[b]benzazepin-11-yl ethanone with PBr₃ in dry THF (0°C, 2 h).
-
Coupling : Reacting the bromoethanone intermediate with 4-methyl-1,2,4-triazole-3-thiol in the presence of K₂CO₃ (DMF, 60°C, 12 h).
Mechanistic Insight :
The thiolate anion (generated by deprotonation with K₂CO₃) attacks the electrophilic carbon adjacent to the ketone, displacing bromide and forming the thioether bond.
Optimization and Challenges
Solubility and Purification
Regioselectivity in Triazole Synthesis
-
Issue : Competing pathways may yield 1,2,3-triazole isomers.
-
Mitigation : Controlled CO₂ flow and stoichiometric NaNO₂ minimize side reactions.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, triazole-H), 7.45–7.10 (m, 8H, aromatic-H), 3.75 (s, 2H, CH₂-S), 2.45 (s, 3H, CH₃).
Scalability and Industrial Relevance
The CO₂-mediated triazole synthesis described in US9051282B2 is scalable to industrial levels, offering advantages such as:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of triazole-containing heterocycles often involves nucleophilic substitution or condensation reactions. For example, the reaction of 4-amino-triazole derivatives with electrophilic intermediates (e.g., substituted benzaldehydes or ketones) under reflux in ethanol with catalytic acetic acid can yield thioether-linked products. Optimizing solvent polarity (e.g., DCE:TFE mixtures), temperature (40–80°C), and reaction time (4–16 hours) improves yields. Column chromatography with gradients of ethyl acetate/dichloromethane (1:20) is effective for purification .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : and NMR (400–500 MHz) identify proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm) and carbon backbones.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] with <1 ppm error).
- Melting Point Analysis : Sharp melting ranges (e.g., 205–209°C) indicate purity .
- Table 1 : Representative Characterization Data
| Technique | Key Peaks/Values | Reference |
|---|---|---|
| NMR | δ 2.27 (s, ArCH), δ 8.35 (ArH) | |
| HRMS | 598.0167 ([M+H]) |
Q. How can researchers design preliminary biological assays for this compound?
- Methodological Answer : Begin with in vitro antimicrobial or enzyme inhibition assays. For triazole derivatives, protocols involve:
- Microdilution assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL.
- Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., fungal CYP51 for antifungal activity) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the triazole or benzazepine moieties) impact biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents (e.g., halogens, alkyl groups) and compare IC values. For example, fluorophenyl derivatives (e.g., 2k in ) show enhanced metabolic stability.
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. Substituents altering electron-withdrawing/donating effects correlate with activity shifts .
Q. How can contradictory data in synthesis yields or biological results be resolved?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere). For example, mCPBA oxidation efficiency varies with moisture levels .
- Statistical Analysis : Apply ANOVA to biological replicates (e.g., 4 replicates with 5 plants each, as in ) to distinguish true activity from noise .
Q. What computational strategies predict the environmental fate or degradation pathways of this compound?
- Methodological Answer :
- QSPR Models : Use EPI Suite to estimate biodegradation half-lives based on logP and molecular weight.
- MD Simulations : Simulate hydrolysis in aqueous environments (pH 5–9) to identify labile bonds (e.g., thioether linkages) .
Methodological Design & Data Analysis
Q. How should researchers design long-term stability studies for this compound?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with HPLC monitoring for degradation products.
- pH-Dependent Stability : Assess solubility and degradation in buffers (pH 1.2–7.4) to mimic physiological conditions .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in preclinical data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
